molecular formula C7H4F3NO2 B1630513 3-Nitrobenzotrifluoride CAS No. 98-46-4

3-Nitrobenzotrifluoride

Cat. No. B1630513
CAS RN: 98-46-4
M. Wt: 191.11 g/mol
InChI Key: WHNAMGUAXHGCHH-UHFFFAOYSA-N
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Description

3-Nitrobenzotrifluoride, also known as m-nitrobenzotrifluoride or 3-trifluoromethyl-1-nitrobenzene, is a chemical compound with the molecular formula C7H4F3NO2 . It is a pale yellow to orange crystalline solid that is soluble in organic solvents such as ethanol and acetone but insoluble in water .


Synthesis Analysis

3-Nitrobenzotrifluoride is used as a reagent in organic chemistry for various transformations such as nitration, reduction, and cross-coupling reactions . It is a useful reagent for the synthesis of fluorinated compounds due to its trifluoromethyl group, which can introduce fluorine atoms into organic molecules . A specific synthesis process involves the addition of a solution of 3-nitrobenzotrifluoride in dimethyl sulphoxide .


Molecular Structure Analysis

The molecular structure of 3-Nitrobenzotrifluoride can be viewed using Java or Javascript . It is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

3-Nitrobenzotrifluoride is used as a reagent in organic chemistry for various transformations such as nitration, reduction, and cross-coupling reactions . It is a useful reagent for the synthesis of fluorinated compounds due to its trifluoromethyl group . When mixed with reducing agents, including hydrides, sulfides, and nitrides, it may begin a vigorous reaction that culminates in a detonation .


Physical And Chemical Properties Analysis

3-Nitrobenzotrifluoride has a melting point of 57-60°C and a boiling point of 215-216°C . Its density is 1.549 g/cm3, and its molar mass is 203.11 g/mol . It is a stable compound that is not reactive to most common chemicals, but it can be reduced to the corresponding amine using metal hydrides such as lithium aluminum hydride .

Scientific Research Applications

Crystal Structure Analysis

3-Nitrobenzotrifluoride has been studied in the context of its isomers and their crystal structures. Lynch and Mcclenaghan (2003) explored two isomers of 3-nitrobenzotrifluoride, observing similarities in their conformations and differences in packing, which influenced their ability to form cocrystals. These findings have implications for crystal engineering and the understanding of molecular interactions in solid forms (Lynch & Mcclenaghan, 2003).

Chemical Reactivity and Mobility

Research by Khalfina and Vlasov (2002) focused on the relative mobility of the nitro group and fluorine atom in reactions of derivatives of 3-nitrobenzotrifluoride with phenols. They found that the mobility of the nitro group was influenced by the entropy control of the reactivity, offering insights into the mechanisms of these chemical reactions (Khalfina & Vlasov, 2002).

Molecular and Vibrational Analysis

Arivazhagan, Rexalin, and Ilango (2014) conducted a combined experimental and theoretical study on the molecular structure and vibrational analysis of P-nitrobenzotrifluoride. This study, involving Fourier transform infrared and Raman spectroscopy, provided valuable information about the bioactivity and reactivity sites of the compound, which is important for understanding its behavior in different environments (Arivazhagan, Rexalin, & Ilango, 2014).

Synthesis and Process Safety

Chen et al. (2020) developed a synthesis process for 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor. They assessed the process safety and optimized operational conditions, demonstrating the potential of continuous-flow synthesis for the commercial manufacturing of fine chemicals and pharmaceutical intermediates involving nitration (Chen et al., 2020).

Detection of Explosive Materials

Ghosh and Luwang (2015) utilized terbium-doped LaF3 nanoparticles functionalized with p-aminobenzoic acid to detect aromatic nitro explosives, including derivatives of 3-nitrobenzotrifluoride. This novel approach demonstrates potential applications in the sensitive detection of explosive materials (Ghosh & Luwang, 2015).

Safety And Hazards

3-Nitrobenzotrifluoride is classified as a hazardous chemical, and caution should be exercised when handling it . It may cause skin and eye irritation, and inhalation of its dust or vapors may cause respiratory irritation . Prolonged or repeated exposure may cause damage to the liver and kidneys . It is also combustible and emits highly toxic fumes of F and NOx when heated to decomposition .

Future Directions

3-Nitrobenzotrifluoride and related compounds are introduced as new solvents for traditional organic synthesis and for fluorous synthesis . They are more environmentally friendly than many other organic solvents and are available in large quantities . They are especially useful for radical reactions, where they may replace benzene as the current solvent of choice for many common transformations .

properties

IUPAC Name

1-nitro-3-(trifluoromethyl)benzene
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InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)5-2-1-3-6(4-5)11(12)13/h1-4H
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InChI Key

WHNAMGUAXHGCHH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F
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Molecular Formula

C7H4F3NO2
Record name 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE
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DSSTOX Substance ID

DTXSID9025794
Record name 1-Nitro-3-(trifluoromethyl)benzene
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Molecular Weight

191.11 g/mol
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Physical Description

3-nitro-alpha,alpha,alpha-trifluorotoluene is a pale oily liquid. Insoluble in water. (NTP, 1992), Pale straw-colored liquid; [HSDB]
Record name 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE
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Record name m-(Trifluoromethyl)nitrobenzene
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Boiling Point

397 °F at 760 mmHg (NTP, 1992), 203 °C
Record name 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE
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Flash Point

214 °F (NTP, 1992), 103 °C OC.
Record name 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE
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Solubility

Insoluble (NTP, 1992), SOL IN ORGANIC SOLVENTS; INSOL IN WATER
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Density

1.437 at 59.9 °F (NTP, 1992) - Denser than water; will sink, 1.437 @ 15.5 °C
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Vapor Density

6.59 (AIR= 1)
Record name M-(TRIFLUOROMETHYL)NITROBENZENE
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Vapor Pressure

0.25 [mmHg]
Record name m-(Trifluoromethyl)nitrobenzene
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Product Name

3-Nitrobenzotrifluoride

Color/Form

PALE STRAW, THIN OILY LIQ

CAS RN

98-46-4
Record name 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE
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Record name m-(Trifluoromethyl)nitrobenzene
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Record name Benzene, 1-nitro-3-(trifluoromethyl)-
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Record name .ALPHA.,.ALPHA.,.ALPHA.-TRIFLUORO-3-NITROTOLUENE
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Melting Point

27.7 °F (NTP, 1992), FP: -5.0 °C
Record name 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE
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Synthesis routes and methods I

Procedure details

The nitration step (a) may be effected by using various nitrating agents such as concentrated nitric-sulfuric acid, potassium nitrate--sulfuric acid and nitric acid-acetic acid. The preferred nitrating agent is connected nitric-sulfuric acid. The reaction is carried out by slowly adding fuming nitric acid to a mixture of benzotrifluoride in concentrated sulfuric acid while maintaining the temperature of the reaction between 0° to 40° C., preferably 20°-30° C. When the addition is complete, the reaction is allowed to continue for 1 to 2 hours, preferably 1 hour at room temperature. 3-Nitrobenzotrifluoride is isolated from the reaction mixture by conventional techniques.
[Compound]
Name
nitric-sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
nitric acid acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
nitric-sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
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Reaction Step Six
Quantity
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Type
solvent
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Quantity
0 (± 1) mol
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Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a stirred mixture of benzotrifluoride (80.0 g, 0.55 m) and concentrated sulphuric acid (200 ml) was added fuming nitric acid (95% w/w; 29.3 ml, 44.0 g, 1.2 equivalents) over 30 minutes, maintaining the temperature of the stirred reaction mixture at between 20° and 30° by means of external cooling. After completion of the addition, stirring was continued at room temperature for a further hour and then the reaction mixture was poured onto a mixture of ice (1 kg) and water (100 ml). The resultant mixture was extracted with dichloromethane (2×250 ml) and the combined extracts washed with water (2×100 ml). The organic solution was then dried (over MgSO4) and evaporated under reduced pressure at 30° to give 3-nitrobenzotrifluoride (102 g, 94.0% w/w by GLC assay, 91% yield), as a pale-yellow oil.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
29.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Nitrobenzotrifluoride
Reactant of Route 2
3-Nitrobenzotrifluoride
Reactant of Route 3
3-Nitrobenzotrifluoride
Reactant of Route 4
Reactant of Route 4
3-Nitrobenzotrifluoride
Reactant of Route 5
3-Nitrobenzotrifluoride
Reactant of Route 6
3-Nitrobenzotrifluoride

Citations

For This Compound
407
Citations
S Copelli, M Derudi, CS Cattaneo, G Nano… - Process safety and …, 2014 - Elsevier
… In this work, a detailed simulation of a cooling system failure occurring during the industrial synthesis of 4-Chloro-3-nitrobenzotrifluoride, an intermediate for the production of a well …
Number of citations: 37 www.sciencedirect.com
RL Toranzo, RV Caneda, JA Brieux - Journal of the American …, 1966 - ACS Publications
We now report the reactions of 4-chloro-3-nitrobenzotrifluoride with piperidine and N-deuteriopiperidine in benzeneat 35; these reactions show an over-all isotope effect fcT (H)/kT (D)= …
Number of citations: 11 pubs.acs.org
TC Frazier, CR WALTER Jr… - The Journal of Organic …, 1961 - ACS Publications
… 4-Chloro-3-nitrobenzotrifluoride (I) was treated with ethanolic potassium hydroxide to give 4ethoxy-3-nitrobenzotrifluoride (II), which was converted to III by reduction. The corresponding …
Number of citations: 4 pubs.acs.org
Y KOBAYASHI, I KUMADAKI, Y HANAZAWA… - Chemical and …, 1975 - jstage.jst.go.jp
… Synthesis of 3,8-Bis(trifiuoromethyl)benzo[c]dnnoline A solution of 4-chloro-3-nitrobenzotrifluoride (5 g) in dimethyl‘ formamide (DMF) (40 ml) was heated with activated Cu powder in a …
Number of citations: 6 www.jstage.jst.go.jp
GC Finger, M Knell, OF Williams - Circular no. 136, 1947 - ideals.illinois.edu
… -3-nitrobenzotrifluoride by the Schiemann reaction failed. The nitration of 2,5-difluorobenzotrifluoride gives a nitro compound which is probably 2,5-difluoro-3nitrobenzotrifluoride. …
Number of citations: 0 www.ideals.illinois.edu
BP Spragg, AD Hutchings - Journal of Chromatography A, 1983 - Elsevier
… determination of putrestine, spermidine and spermine after derivatisation with 4-fluoro-3nitrobenzotrifluoride … Vessman and Strijmberg4 used 4-fluoro-3-nitrobenzotrifluoride …
Number of citations: 40 www.sciencedirect.com
HH Szmant, JF Anzenberger - Journal of the American Chemical …, 1954 - ACS Publications
The ultraviolet absorption spectra of four aminobenzotrifluorides in neutral and acidic solutions are described. The trifluoromethyl group is shown to have bathochromic effects on the …
Number of citations: 2 pubs.acs.org
MR Pettit, JC Tatlow - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… group was unattacked and 4-amino-3-nitrobenzotrifluoride was formed (cf. Hoffa and Miiller, … from 4-chloro-3-nitrobenzotrifluoride by Benkeser and Buting's method ( J . Amer. Chem. …
Number of citations: 8 pubs.rsc.org
JJ D'Amico, CC Tung, WE Dahl… - The Journal of Organic …, 1977 - ACS Publications
… reaction of 4-chloro-3-nitrobenzotrifluoride with potassium ethyl or isopropyl dithiocarbonate … 3-nitrobenzotrifluoride afforded the products as illustrated by reactions 1 and 2, respectively. …
Number of citations: 12 pubs.acs.org
JJ D'Amico, CC Tung, WE Dahl… - The Journal of Organic …, 1976 - ACS Publications
… with 4-chloro-3-nitrobenzotrifluoride or 4-chloro-3,5-dinitrobenzotrifluoride furnished a novel … dithiocarbamic acids with 4chloro- 3 -nitrobenzotrifluoride in dimethylformamide at 80-90 C …
Number of citations: 24 pubs.acs.org

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